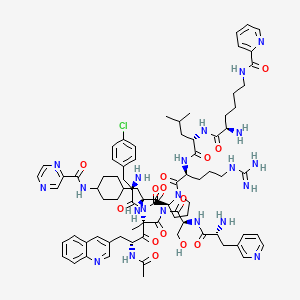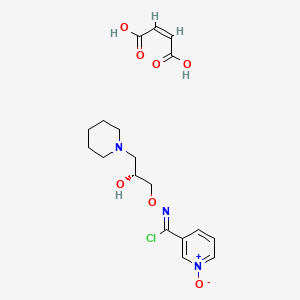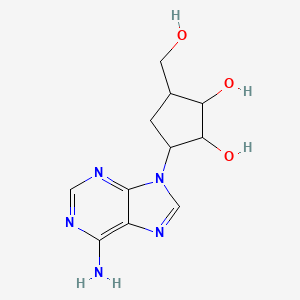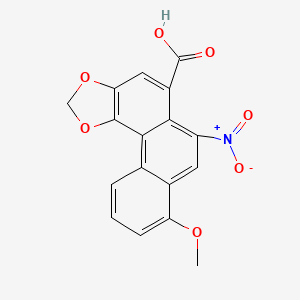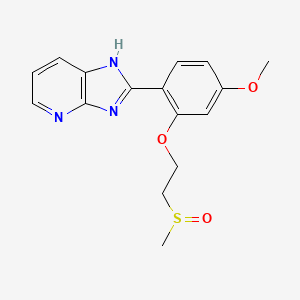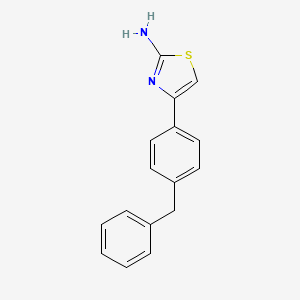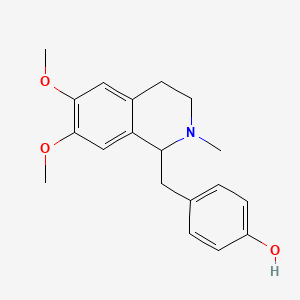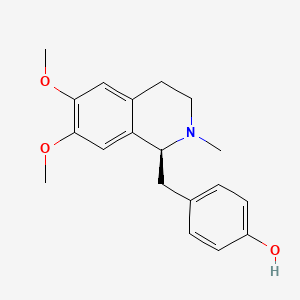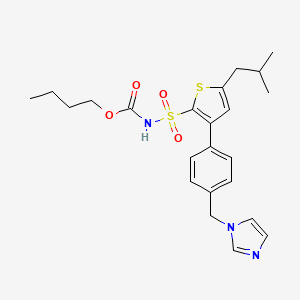
butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate
Vue d'ensemble
Description
The compound contains an imidazole ring , which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It’s highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It’s highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Pulmonary Hypertension (PH) Treatment
C21 has been investigated in the context of pulmonary hypertension (PH), a condition characterized by elevated blood pressure in the pulmonary arteries. In a rat model of Sugen-hypoxia-induced PH, C21 demonstrated promising effects. After administering C21 orally for 35 days, researchers observed several positive outcomes:
- Vascular Remodeling : C21 reduced endothelial proliferation and thickening of the vascular wall, suggesting a role in preventing vascular remodeling .
Anti-Inflammatory Properties
The angiotensin-AT2-receptor-axis acts as an endogenous tissue-protective system. C21, through direct AT2 receptor activation, inhibits inflammatory signaling pathways. This property could be beneficial in conditions such as myocardial infarction, stroke, and pulmonary fibrosis. In models of acute lung injury, mice lacking the AT2 receptor had worse survival outcomes, highlighting the potential protective effects of AT2 receptor activation .
Blood Pressure Regulation
While C21 is not a classical antihypertensive drug, it may prevent hypertension-induced vascular and end-organ damage. Its anti-apoptotic, anti-fibrotic, and anti-inflammatory actions contribute to this protective effect .
Attenuation of Pulmonary and Myocardial Fibrosis
In animal models, C21 directly stimulates the AT2 receptor, leading to attenuation of pulmonary and myocardial fibrosis. This property makes it a promising candidate for fibrotic diseases .
Vasorelaxation via TP-Receptor Antagonism
C21 not only acts as an AT2 receptor agonist but also exhibits low-affinity TP-receptor antagonist properties. Depending on the constrictor, both mechanisms contribute to C21-induced vasorelaxation .
Tissue Repair and Downregulation of Inflammation
The angiotensin-AT2-receptor-axis plays a role in tissue repair and inflammation control. C21’s activation of the AT2 receptor supports these protective functions .
Mécanisme D'action
Target of Action
The primary target of AT2 Agonist C21, also known as butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate, AT2 receptor agonist C21, C-21, Buloxibutid, or M 24, is the Angiotensin II Type 2 Receptor (AT2R) . The AT2R is part of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
C21 functions as a selective ligand of the AT2R . It binds to the AT2R with high affinity, leading to the activation of the receptor . This activation promotes vasodilation, improves cerebral blood flow, and reduces oxidative stress . Furthermore, C21 has been shown to downregulate the transcriptional expression of Tissue Factor (TF) in LPS-activated peripheral blood mononuclear cells (PBMCs), implying that AT2R stimulation attenuates inflammation-mediated procoagulant responses .
Biochemical Pathways
The activation of AT2R by C21 influences several biochemical pathways. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNFα and IL-6 in M1 macrophages . This suggests that C21 has anti-inflammatory effects, which are mediated through the AT2R . Additionally, C21 has been found to attenuate the progression of lung fibrosis and pulmonary hypertension, suggesting its involvement in the modulation of fibrotic processes .
Result of Action
The activation of AT2R by C21 leads to several molecular and cellular effects. It has been shown to attenuate the progression of lung fibrosis and pulmonary hypertension in an experimental model of lung injury . Furthermore, in a study involving hospitalized COVID-19 patients, C21 treatment led to a significant reduction in the proportion of patients requiring supplemental oxygen .
Action Environment
The action of C21 can be influenced by various environmental factors. For instance, in the context of disease states such as Idiopathic Pulmonary Fibrosis (IPF) and COVID-19, the inflammatory environment can potentially modulate the efficacy of C21 . .
Propriétés
IUPAC Name |
butyl N-[3-[4-(imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOJPUYZWEXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate | |
CAS RN |
477775-14-7 | |
| Record name | Compound 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477775147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buloxibutid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2V4W0EYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

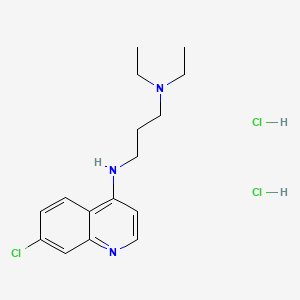
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
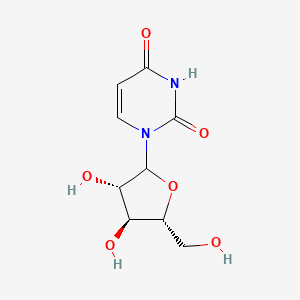
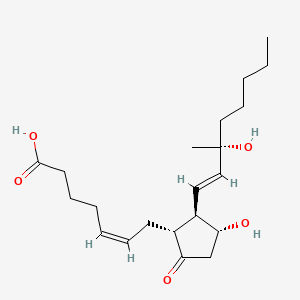
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
